Karanjin

概述

描述

卡拉金是一种呋喃黄酮类化合物,主要从称为翅果木 (Pongamia glabra) 的印度黄檀 (Millettia pinnata) 树的种子中分离得到。由于其多样的生物活性及其潜在的治疗应用,该化合物已引起广泛关注。 卡拉金以其抗氧化、抗菌、抗病毒、抗溃疡、抗结肠炎和抗炎特性而闻名 .

科学研究应用

Chemical Properties of Karanjin

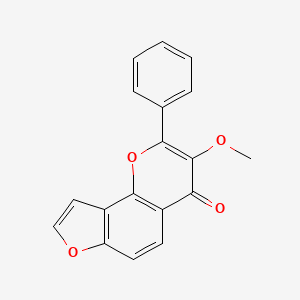

This compound is classified as a furanoflavonoid, with the IUPAC name 3-methoxy-2-phenylfuro-(2,3-h-chrome-4-ol). It exhibits a range of biological activities, making it a subject of interest in both traditional and modern medicine .

Antidiabetic Activity

This compound has shown promising results in managing diabetes mellitus, particularly type 2 diabetes. Studies indicate that it enhances insulin sensitivity and reduces blood glucose levels. In silico analyses demonstrate this compound's strong binding affinity to pancreatic alpha-amylase, suggesting its potential as a therapeutic agent for metabolic disorders .

Case Study:

A study evaluated this compound's efficacy in diabetic mice, where it significantly reduced hyperglycemic levels and improved overall metabolic health .

Anticancer Properties

Research indicates that this compound exhibits anticancer effects by inducing apoptosis in various cancer cell lines, including A549 (lung), HepG2 (liver), and HL-60 (leukemia). It has been shown to inhibit key proteins involved in cancer progression, such as CYP1A1, thus highlighting its potential as an adjunct therapy in cancer treatment .

Case Study:

In vitro studies demonstrated that this compound not only induced cell cycle arrest but also enhanced apoptosis in cancer cells, suggesting its utility in chemotherapeutic regimens .

Anti-inflammatory and Antioxidant Effects

This compound possesses significant anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and inflammatory bowel disease. Its antioxidant activity helps mitigate oxidative stress, further supporting its role in chronic disease management .

Case Study:

In a controlled study on mice with induced gastric ulcers, this compound demonstrated notable gastroprotective effects by normalizing oxidative stress markers and reducing ulcer formation .

Neuroprotective Effects

This compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's. Animal studies indicate that it improves cognitive function and memory retention through mechanisms that involve reducing neuroinflammation and oxidative stress .

Case Study:

Research using the Morris water maze model showed significant improvement in memory performance among mice treated with this compound compared to controls .

Agricultural Uses

This compound is recognized for its pesticidal properties, making it an effective biopesticide against various agricultural pests. Its insecticidal and acaricidal activities position it as a sustainable alternative to synthetic pesticides .

Data Table: Pesticidal Efficacy of this compound

| Pest Type | Efficacy (%) | Reference |

|---|---|---|

| Aphids | 85 | Raghav et al., 2020 |

| Spider Mites | 90 | Raghav et al., 2020 |

| Whiteflies | 75 | Raghav et al., 2020 |

Pharmaceutical Development

The pharmaceutical industry is exploring this compound for developing novel drug formulations due to its favorable pharmacokinetic properties, including high gastrointestinal absorption and low toxicity at therapeutic doses .

Data Table: Pharmacokinetic Profile of this compound

| Property | Value |

|---|---|

| Solubility | Moderate |

| Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

作用机制

卡拉金通过各种分子机制发挥作用:

神经保护: 卡拉金调节 NF-kB 和 PI3K/Akt 等途径,减少氧化应激和炎症.

癌症治疗: 它通过激活半胱天冬酶和抑制细胞增殖途径来诱导癌细胞凋亡.

抗菌活性: 卡拉金破坏微生物细胞膜并抑制必需酶,导致细胞死亡.

生化分析

Biochemical Properties

Karanjin interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to bind to bovine serum albumin (BSA) at a single site with a dissociation constant of 19.7 μM .

Cellular Effects

This compound has shown potential neuroprotective effects . It modulates molecular targets such as adenosine A2A receptor, α-synuclein, catechol-O-methyltransferase, monoamine oxidase B, angiotensin converting enzyme, β-site APP cleaving enzyme, glycogen synthase kinase-3, TNF-α converting enzyme, and acetylcholinesterase involved in disease progression .

Molecular Mechanism

The molecular mechanism of action of this compound involves modulation of various molecular targets. It has been shown to have potential against Alzheimer’s and Parkinson’s disease through modulation of these targets .

Temporal Effects in Laboratory Settings

It has been shown to have substantial health benefits in pre-clinical studies .

Dosage Effects in Animal Models

Its potential therapeutic values have been demonstrated in pre-clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to modulate the NF-kB pathway, inhibit oxidative stress, and modulate the PI3K/Akt pathway .

Transport and Distribution

It has been shown to interact with various biomolecules, suggesting that it may be transported and distributed via these interactions .

Subcellular Localization

It has been shown to modulate various molecular targets, suggesting that it may be localized to specific compartments or organelles where these targets are found .

准备方法

合成路线和反应条件

卡拉金可以通过多种化学途径合成。一种常见的方法是在酸性条件下使适当的前体环化以形成呋喃环。 该过程通常涉及使用诸如硫酸和甲醇之类的试剂 . 反应条件通常需要仔细控制温度和 pH 值以确保获得所需的产物。

工业生产方法

卡拉金的工业生产通常涉及从印度黄檀的种子中提取该化合物。种子首先被粉碎,然后使用诸如己烷之类的溶剂提取油。然后将油进行色谱分离以分离卡拉金。 这种方法可以确保该化合物的高产率和纯度 .

化学反应分析

反应类型

卡拉金经历各种化学反应,包括:

常见试剂和条件

形成的主要产物

氧化: 卡拉金的羟基化衍生物。

还原: 二氢卡拉金。

取代: 具有改变的生物活性的各种取代衍生物.

相似化合物的比较

卡拉金由于其多样的生物活性,在呋喃黄酮类化合物中独树一帜。类似的化合物包括:

庞甘醇: 另一种从印度黄檀中分离得到的呋喃黄酮类化合物,具有类似的抗菌特性.

翅果木素: 具有抗氧化和抗炎活性,但缺乏卡拉金的神经保护作用.

卡拉金酮: 以其抗溃疡特性而闻名,但没有卡拉金那样广泛的生物活性.

卡拉金因其广泛的活性谱及其潜在的治疗应用而脱颖而出,使其成为进一步研究和开发的宝贵化合物。

生物活性

Karanjin, a furanoflavonol derived from the seeds of Pongamia pinnata, has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of this compound's pharmacological properties, including its antidiabetic, anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. Additionally, it discusses various research findings, case studies, and potential applications in medicine and agriculture.

This compound is characterized by its unique chemical structure that contributes to its biological activity. It belongs to the flavonoid class of compounds, which are known for their antioxidant properties. The molecular formula of this compound is C₁₅H₁₄O₃, and its structure includes a furan ring that enhances its reactivity and interaction with biological targets.

Antidiabetic Activity

Recent studies have highlighted this compound's potential as an antidiabetic agent. In silico analyses have shown that this compound interacts effectively with diabetes-associated receptors, demonstrating superior drug-like properties compared to conventional medications. Notably, this compound exhibits strong binding affinity to pancreatic alpha-amylase (3L2M) with a binding energy of −9.1 kcal/mol .

Table 1: Summary of Antidiabetic Effects

Anticancer Activity

This compound has shown promising results in cancer research. It induces apoptosis in cancer cells by interfering with the NF-κB signaling pathway and decreasing reactive oxygen species (ROS) levels . Moreover, it has demonstrated effectiveness against chemoresistant cancer stem cells by targeting multiple ATP-binding cassette (ABC) transporters .

Case Study: Cancer Cell Lines

In vitro studies revealed that this compound can inhibit the growth of various cancer cell lines, including neuroblastoma and glioblastoma. The compound's ability to induce cell cycle arrest and enhance apoptosis makes it a candidate for further clinical investigation in cancer therapy.

Antioxidant Activity

This compound exhibits significant antioxidant properties, as evidenced by its ability to scavenge free radicals and enhance antioxidant levels in biological systems. Studies using the DPPH method confirmed its radical scavenging activity .

Table 2: Antioxidant Activity Results

| Method | Result |

|---|---|

| DPPH Scavenging | High radical scavenging activity observed |

| Hyperammonemic Rats | Enhanced antioxidant levels post-treatment |

Anti-inflammatory and Antimicrobial Effects

This compound has demonstrated anti-inflammatory effects in various models. It significantly reduces paw edema in sensitized rats, indicating its potential use in treating inflammatory conditions . Additionally, this compound has shown antimicrobial activity against bacterial strains like Escherichia coli and Bacillus subtilis, although it exhibited low toxicity against mammalian cell lines .

Agricultural Applications

Beyond medicinal uses, this compound is recognized for its pesticidal properties. It has been used as a bio-pesticide targeting agricultural pests such as Tribolium castaneum larvae and termites. Its application in pest management highlights its dual role as both a therapeutic agent and an agricultural product .

属性

IUPAC Name |

3-methoxy-2-phenylfuro[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O4/c1-20-18-15(19)13-7-8-14-12(9-10-21-14)17(13)22-16(18)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPQNZRGGNOPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200106 | |

| Record name | Karanjin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-88-0 | |

| Record name | Karanjin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Karanjin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Karanjin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Karanjin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KARANJIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV7IM0I02M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does karanjin exert its anti-cancer effects?

A1: this compound has demonstrated anti-proliferative, cell cycle inhibitory, and pro-apoptotic effects in various cancer cell lines. Research suggests several mechanisms:

- Induction of Apoptosis: this compound can induce apoptosis via both the intrinsic and extrinsic pathways. It has been shown to upregulate pro-apoptotic proteins like BAX and p53 while downregulating anti-apoptotic proteins like Bcl-2. [, ]

- Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, preventing cell division. []

- Modulation of Signaling Pathways: this compound has been shown to interfere with signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt pathway. [, ]

Q2: Does this compound exhibit anti-inflammatory activity? If so, what is the mechanism?

A2: Yes, this compound has shown potent anti-inflammatory activity in both in vitro and in vivo models. The mechanisms include:

- Suppression of Pro-inflammatory Cytokines: this compound effectively reduces the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6. [, ]

- Inhibition of NF-κB Pathway: this compound suppresses the activation of NF-κB, a key transcription factor involved in inflammation. []

- Reduction of Oxidative Stress: this compound demonstrates antioxidant activity by inhibiting nitric oxide and reactive oxygen species production, thereby reducing oxidative stress associated with inflammation. []

Q3: this compound has been investigated for its anti-diabetic potential. What are the key findings in this regard?

A3: Research indicates this compound may possess hypoglycemic properties:

- Blood Sugar Reduction: Oral administration of this compound has demonstrated significant blood sugar reduction in both normal and alloxan-induced diabetic rats. [, ]

- Improved Glucose Tolerance: this compound treatment has shown improvement in glucose tolerance. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H12O4, and its molecular weight is 292.29 g/mol. [, ]

Q5: Which spectroscopic techniques have been used to characterize this compound?

A5: Several spectroscopic methods have been employed for this compound characterization, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR have been widely used to elucidate the structure of this compound. [, , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound. [, , ]

- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of this compound, aiding in structure confirmation. [, , ]

- Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and has been used to study this compound's interaction with biological systems. [, ]

Q6: Are there any specific spectral features that are characteristic of this compound?

A6: Yes, this compound exhibits specific spectral signatures:

- IR Spectroscopy: Characteristic peaks for carbonyl stretching (C=O) and aromatic C=C stretching vibrations are observed. [, , ]

- NMR Spectroscopy: The presence of specific proton and carbon signals in the NMR spectra confirms the structure of this compound. [, , , ]

- UV-Vis Spectroscopy: this compound displays a characteristic UV absorption profile that can be used for its identification and quantification. [, ]

Q7: What is known about the pharmacokinetics of this compound?

A7: While research on this compound's pharmacokinetics is still ongoing, some studies provide initial insights:

Q8: Have any studies evaluated the in vivo activity and efficacy of this compound?

A8: Yes, several animal studies have demonstrated the in vivo efficacy of this compound in various disease models:

- Arthritis: this compound showed significant anti-arthritic activity in an adjuvant-induced arthritis model in rats, reducing inflammation, cartilage breakdown, and joint damage. []

- Colon Cancer: this compound inhibited the development of colon carcinoma and aberrant crypt foci in a rat model of dimethylhydrazine-induced colon cancer. []

- Colitis: this compound ameliorated colitis symptoms in a mouse model of TNBS-induced colitis. []

- Alzheimer’s Disease: this compound exhibited promising anti-Alzheimer’s activity in mice, improving learning and memory deficits. []

Q9: What in vitro models have been used to study the biological activity of this compound?

A9: Various cell-based assays have been employed to investigate the in vitro effects of this compound:

- Cancer Cell Lines: this compound’s anti-proliferative and pro-apoptotic effects have been studied in various cancer cell lines, including breast, cervical, and lung cancer cells. [, , ]

- Macrophages: The anti-inflammatory effects of this compound have been examined in LPS-stimulated macrophages. []

Q10: Has this compound been evaluated in any clinical trials?

A10: To date, there are no published reports of clinical trials conducted with this compound. Further research, including clinical trials, is needed to confirm its safety and efficacy in humans.

Q11: What is known about the toxicity profile of this compound?

A11: While this compound is generally considered safe at lower doses, some studies highlight potential toxicological concerns:

- Acute Toxicity: this compound did not show any lethal effects when administered orally to rats for 14 days at a dose of 20 mg/kg/day. []

Q12: What are the common analytical techniques used for the quantification of this compound?

A12: Several analytical methods have been developed and validated for this compound quantification, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly RP-HPLC, is widely used for the quantitative analysis of this compound in various matrices. [, , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a rapid and efficient alternative to HPLC for this compound analysis. []

- Thin Layer Chromatography (TLC): TLC is a simple and cost-effective technique used for the qualitative and semi-quantitative analysis of this compound. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the sensitivity and selectivity of MS for this compound quantification in complex biological matrices. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。